molecular formula C9H11ClO B1293666 (3-Chloropropoxy)benzene CAS No. 3384-04-1

(3-Chloropropoxy)benzene

Cat. No. B1293666
CAS RN: 3384-04-1
M. Wt: 170.63 g/mol
InChI Key: AZXLOLRTEJEZHJ-UHFFFAOYSA-N
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Description

“(3-Chloropropoxy)benzene” is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions involving chlorinated benzene derivatives and propoxy groups are mentioned. For instance, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde involves chlorination and benzyloxy substitution on a benzene ring . Additionally, the study of chlorine-benzene complexes provides insights into the non-covalent interactions that might be relevant to understanding the behavior of “(3-Chloropropoxy)benzene” .

Synthesis Analysis

The synthesis of chlorinated benzene derivatives can involve various methods, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrochemical processes. For example, the electrooxidative double ene-type chlorination is used to synthesize 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which demonstrates the versatility of electrochemical methods in generating functionalized chlorinated compounds . Similarly, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde from phenol and acetic anhydride through esterification, Fries rearrangement, and Vislsmeier reaction indicates a multi-step synthetic approach .

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives can be complex, with potential for various isomers and electronic effects due to substituents. Density functional theory (DFT) calculations are often used to predict the structural and electronic properties of such compounds, as seen in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol . The study of chlorine-benzene complexes also highlights the importance of computational methods in understanding the non-covalent interactions and stability of different complexes .

Chemical Reactions Analysis

Chlorinated benzene derivatives can undergo a range of chemical reactions, including further chlorination, coupling reactions, and interactions with other functional groups. The reaction of functionally substituted 2-chloropropanes with benzene catalyzed by aluminum chloride leads to a variety of products, demonstrating the reactivity of chlorinated intermediates . The generation and reactions of 3-chloro-1-lithiopropene with alkylboronates to give 3-alkylprop-1-en-3-ols show the utility of organolithium reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure, which affects their reactivity, stability, and interaction with solvents. The thermolytic surface-reaction of benzene and iron (III) chloride to form chlorinated dibenzo-p-dioxins and dibenzofurans provides insight into the thermal stability and potential environmental impact of these compounds . The photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which exhibit violet fluorescence in the solid state, demonstrate the influence of substituents on the optical properties of benzene derivatives .

Scientific Research Applications

1. Environmental Applications and Toxicology

  • Benzene as Environmental Pollutant : Benzene, a component related to (3-Chloropropoxy)benzene, is a widely used industrial chemical and environmental pollutant. It's recognized for its toxicity and potential to cause various health issues, including leukemia and lymphomas in humans. Understanding the impact of such compounds on health and the environment is crucial (Kalf, 1987).
  • Biodegradation of Chlorinated Benzenes : Studies on microbial degradation of chlorinated benzenes, which are structurally related to (3-Chloropropoxy)benzene, indicate that these compounds are metabolized under both aerobic and anaerobic conditions. This research is significant for environmental remediation and understanding the biotransformation processes of similar compounds (Field & Sierra-Alvarez, 2008).

2. Chemical Synthesis and Industrial Applications

  • Catalytic Conversions : Research involving catalytic conversions of chlorinated benzenes, which include compounds similar to (3-Chloropropoxy)benzene, is significant in industrial chemistry. These studies help in understanding the reactivity and potential applications of such compounds in the synthesis of various chemicals (Lee & Jurng, 2008).
  • Alkylation Reactions : The use of chloropropanes in alkylation reactions with benzene, leading to the production of important industrial compounds like cumene, highlights the relevance of (3-Chloropropoxy)benzene derivatives in chemical synthesis (Chen Han, 2012).

3. Analytical Chemistry

  • Solvent Extraction Studies : The role of benzene, closely related to (3-Chloropropoxy)benzene, in solvent extraction techniques for separating elements like arsenic from other substances underscores its importance in analytical chemistry (Beard & Lyerly, 1961).

4. Advanced Materials and Nanotechnology

  • Polymer Synthesis : Studies involving the polymerization of benzene derivatives, related to (3-Chloropropoxy)benzene, are crucial in the field of materials science. Such research contributes to the development of new polymers with potential applications in various industries (Kloppenburg, Jones, & Bunz, 1999).

Safety And Hazards

“(3-Chloropropoxy)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

3-chloropropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLOLRTEJEZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187483
Record name (3-Chloropropoxy)benzene
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Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(3-Chloropropoxy)benzene

CAS RN

3384-04-1
Record name (3-Chloropropoxy)benzene
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Record name (3-Chloropropoxy)benzene
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Record name 3384-04-1
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Record name (3-Chloropropoxy)benzene
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Record name (3-CHLOROPROPOXY)BENZENE
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Synthesis routes and methods I

Procedure details

To a suspension of 44 g (0.318 mol) of K2CO3 in 300 ml of acetone, 15 g (0.159 mol) of phenol and 18.9 ml (0.191 mol) of 1-bromo-3-chloropropane are added successively at r.t. under N2 atmosphere. The mixture is refluxed for 6 h and concentrated under reduced pressure. The crude mixture is diluted with cold 1 N aqueous NaOH and extracted with AcOEt. The combined extracts are washed with H2O, dried over MgSO4 and concentrated under reduced pressure to give 26.25 g of (3-chloro-propoxy)benzene (yield 83%); NMR (CDCl3): 2.20–2.27 (m, 2H), 3.75 (t, 2H, J=6.04 Hz), 4.11 (t, 2H, J=6.04 Hz), 6.9–6.97 (m, 3H), 7.25–7.31 (m, 2H).
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A two-phase mixture of phenol (5 g, 53 mmol), dichloropropane (32 ml), tetrabutylammonium hydrogen sulphate (0.3 g, 1 mmol), and sodium hydroxide solution (25 ml, 3M) was refluxed for 3 h. The organic layer was separated, dried (MgSO4), washed through a plug of silica with dichloromethane (200 ml), and concentrated in vacuo. The residues were distilled to give the title compound as a colourless, viscous oil (8.0 g, 88%) bp 110° C. at 0.1 mm Hg. NMR (CDCl3, 250 MHz) δ=2.26 (2H,q,J=6 Hz), 3.77 (2H,t,J=6 Hz), 4.13 (2H,t,J=6 Hz), 6.90-7.00 (3H,m), 7.26-7.34 (2H,m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Yield
88%

Synthesis routes and methods III

Procedure details

A mixture of phenol (1 mole), sodium hydroxide (1 mole) and 3-bromo-1-chloro-propane (2 moles) in water (1000 ml) and ethyl alcohol (250 ml) is refluxed during 20 hours, with stirring. After cooling, sodium hydroxide (30 g) is added to the reaction medium which is then extracted with methylene chloride. The organic phase is washed with water to neutral pH. It is then dried over sodium sulfate, concentrated in vacuo over a water-bath and the residual oil is distilled. B.p. = 118°-120° C./15 mm Hg.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloropropoxy)benzene
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Reactant of Route 6
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Citations

For This Compound
22
Citations
Y Wang - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
(IUCr) 1,4-Bis(3-chloropropoxy)benzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 7 scripts.iucr.org
CS Chen, SJ Wang, SC Wu - Organic Preparations and …, 1982 - Taylor & Francis
1, 2-Bis (3-hydroxypropoxy) benzene (I).-The the method of Smid'and Kyba.* To a solut chol (Sigma Chemical Company) in 320 ml of as an internal standard. Mass Elemental analyses …
Number of citations: 8 www.tandfonline.com
CS Chen, SJ Wang, SC Wu - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
A new series of 4‐substituted derivatives of dibenzo‐14‐crown‐4 including 4‐nitro‐DB14‐crown‐4 (2a), 4‐bromo‐DB14‐crown‐4 (2b), 4‐chloro‐DB14‐crown‐4 (2c) and 4‐formyl‐…
Number of citations: 12 onlinelibrary.wiley.com
H Fang, S Wang, S Xiao, Y Li, Y Liu, L Fan, Z Shi, C Du… - Synthetic metals, 2002 - Elsevier
A novel PPV-[C 60 ] dyad which was partly soluble in common organic solvent was synthesized via the cycloaddition reaction of azide group with [C 60 ]fullerene. Copolymer PPV-[C 60 …
Number of citations: 13 www.sciencedirect.com
S Singh, A Bali, T Peshin - Medicinal Chemistry, 2021 - ingentaconnect.com
Background: Schizophrenia is a disorder with complex etiology with hyperdopaminergia as the leading underlying cause. Atypical antipsychotics are the agents which do not give rise to …
Number of citations: 2 www.ingentaconnect.com
H Fang, S Wang, S Xiao, Y Li, Z Shi… - Macromolecular …, 2002 - Wiley Online Library
A series of new poly(phenylenevinylene) (PPV) derivatives covelently linked with fullerenes (C 60 ) were synthesized and characterized. Copolymers containing different percentages of …
Number of citations: 11 onlinelibrary.wiley.com
JR Shanklin Jr, CP Johnson III… - Journal of medicinal …, 1991 - ACS Publications
A series of 4-(diarylmethyl)-l-[3-(aryloxy) propyl] piperidines and structurally relatedcompounds were synthesized as calcium-channel blockers and antihypertensive agents. …
Number of citations: 24 pubs.acs.org
DATK Kah - 1999 - open.library.ubc.ca
Titanium complexes containing a propylene bridged diamide ligand [RN (CH2) 3NR] 2-(1.6 a, b)(a, R= 2, 6-(CH3) 2C6H3 (BAMP); b, R= 2, 6-iPr2C6H3 (BAIP)) were synthesized. The …
Number of citations: 4 open.library.ubc.ca
I Sircar, M Hoefle, RE Maxwell - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of phenylenebis (oxy) bis [2, 2-dimethylpentanoic acid] s have been synthesized and evaluated as potential hypolipidemic agents. Compound 18 (CI-924) was found to be the …
Number of citations: 21 pubs.acs.org
MN Soltani Rad, A Khalafi‐Nezhad… - Helvetica Chimica …, 2009 - Wiley Online Library
The syntheses of some novel carboacyclic nucleosides, 17a–17o, containing oxiconazole‐like scaffolds, are described (Schemes 1–3). In this series of carboacyclic nucleosides, …
Number of citations: 34 onlinelibrary.wiley.com

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